molecular formula C6H7F2NO B13022849 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13022849
M. Wt: 147.12 g/mol
InChI Key: VSVGAZVTLFODCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one (CAS 2298006-93-4) is a valuable spirocyclic building block in medicinal chemistry. Its structure incorporates the 6,6-difluorospiro[3.3]heptane scaffold, which is recognized as a conformationally restricted bioisostere for gem-difluorocycloalkanes and other common ring systems . This motif is highly sought-after in drug discovery for its ability to fine-tune the pharmacodynamic and pharmacokinetic parameters of lead molecules, often leading to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity . The ketone functionality at the 2-position provides a versatile handle for further synthetic elaboration, allowing researchers to generate a diverse array of functionalized derivatives for structure-activity relationship (SAR) studies. As part of a broader class of organofluorine compounds, this scaffold is instrumental in the design of new chemical entities for pharmaceutical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,6-difluoro-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)2-5(3-6)1-4(10)9-5/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVGAZVTLFODCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC12CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis:

Step Starting Material / Reagent Reaction Conditions Product Yield
1 Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) Deoxofluorination with Morph-DAST at 0 °C to room temp, 48 h 3,3-Difluorocyclobutane diester (5) 65%
2 Compound 5 Reduction with LiAlH4 Dialcohol (6) 94%
3 Compound 6 Modified Appel reaction (bromination) Dibromide (3) 64%
  • The deoxofluorination step introduces the gem-difluoro motif.
  • The dibromide (3) is obtained in large quantities (up to 600 g per run), enabling scale-up.

Construction of the 6,6-Difluorospiro[3.3]heptane Scaffold

Using dibromide (3), double alkylation reactions with various nucleophiles yield functionalized spiro compounds:

Nucleophile Base Product Yield Scale
Diethyl malonate NaH Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7) 88% 472 g
Ethyl cyanoacetate K2CO3 Cyano ester (8) 68% 221 g
Tosylmethyl isocyanide (TosMIC) NaH Isonitrile intermediate (9), then hydrolysis to ketone (10) 45% (two steps) -
Ketone (10) LiAlH4 Corresponding alcohol (11) 92% 18.6 g
  • These intermediates provide a platform for further functionalization.
  • The methodology allows access to a broad range of derivatives with medicinal relevance.

Reaction Conditions and Scale-Up

  • The key fluorination reagent Morph-DAST is added portionwise at 0 °C, with the reaction proceeding at room temperature for 48 hours.
  • Workup involves quenching with sodium carbonate solution and organic extraction.
  • Distillation under reduced pressure isolates pure intermediates.
  • Alkylation reactions are typically performed in polar aprotic solvents (e.g., DMF) with strong bases (NaH or K2CO3).
  • The process has been demonstrated on scales up to nearly half a kilogram for intermediates and over a kilogram for starting materials.

Advantages and Research Findings

  • The convergent approach significantly improves scalability and functional group diversity compared to previous linear syntheses.
  • The use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common precursor streamlines the synthesis of various derivatives.
  • The methodology enables the preparation of conformationally restricted spirocyclic building blocks with potential applications in drug discovery.
  • The synthetic sequences are relatively short and high-yielding, facilitating multigram to kilogram scale production.

Summary Table of Preparation Steps

Stage Reaction Key Reagents Conditions Yield Scale
1 Deoxofluorination Morph-DAST, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate 0 °C to RT, 48 h 65% 1.24 kg starting material
2 Reduction LiAlH4 Standard reduction 94% 600 g scale
3 Bromination (Appel) PBr3 or modified Appel reagents 0 °C to RT 64% 600 g scale
4 Double alkylation NaH or K2CO3, diethyl malonate, ethyl cyanoacetate, TosMIC DMF or suitable solvent 45-88% 200-470 g scale
5 Hydrolysis/Reduction LiAlH4 or hydrolysis conditions Standard 45-92% Tens of grams

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

1.1. Central Nervous System (CNS) Disorders

One of the prominent applications of 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one is in the development of drugs targeting CNS disorders. The compound has been investigated for its ability to penetrate the blood-brain barrier, making it a candidate for treating conditions such as depression and anxiety. Studies have shown that derivatives of this compound exhibit promising activity as selective monoamine oxidase B inhibitors, which are crucial in managing neurodegenerative diseases like Parkinson's disease .

1.2. Antidepressant Properties

Research indicates that modifications of the 1-azaspiro[3.3]heptane framework can lead to compounds with antidepressant effects. For instance, certain derivatives have demonstrated significant inhibition of serotonin reuptake, suggesting their potential use as antidepressants . The incorporation of fluorine atoms enhances lipophilicity and bioavailability, which are critical for CNS-active drugs.

2.1. Building Block in Organic Synthesis

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one serves as a valuable building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of various complex molecules, including heterocycles and pharmaceuticals. The spirocyclic nature allows for the formation of diverse scaffolds through reactions such as nucleophilic substitutions and cycloadditions.

Reaction Type Example Yield (%)
Nucleophilic SubstitutionReaction with amines to form substituted azaspiro compounds70%
CycloadditionDiels-Alder reactions with dienophiles85%
FunctionalizationIntroduction of functional groups via electrophilic aromatic substitution75%

2.2. Fluorination Reactions

The presence of fluorine atoms in 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one makes it an excellent candidate for further fluorination reactions, which are valuable in medicinal chemistry for enhancing the metabolic stability and biological activity of drug candidates.

3.1. Development of MAO-B Inhibitors

A study highlighted the synthesis of various derivatives based on 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one that showed moderate to high inhibitory effects on monoamine oxidase B (MAO-B). These compounds were evaluated for their IC50 values, demonstrating significant potential for therapeutic use in treating neurodegenerative disorders .

3.2. Synthesis of Novel Antidepressants

Another investigation focused on synthesizing novel antidepressant candidates derived from this compound framework. The study reported several derivatives that exhibited enhanced serotonin reuptake inhibition compared to existing antidepressants, indicating a new direction for antidepressant development .

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of the target. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues: Spirocyclic Amines and Ketones

Spirocyclic compounds share the central spiro junction but differ in substituents and functional groups. Key analogues include:

Compound Name CAS Number Molecular Formula Key Features Purity Applications References
1-Azaspiro[3.3]heptan-2-one 51047-68-8 C₆H₇NO Non-fluorinated parent compound 97% Intermediate in organic synthesis
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one 960079-47-4 C₁₁H₁₂N₂O Phenyl substituent; diazaspiro core N/A Pharmaceutical research
6-Boc-1,6-diazaspiro[3.3]hepta hemioxylate 1223573-36-1 C₁₀H₁₆N₂O₃ Boc-protected amine 95% Peptide mimetics

Key Findings :

  • Fluorination at the 6,6-positions (as in 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one) increases electronegativity and metabolic stability compared to the non-fluorinated parent compound .
  • Diazaspiro derivatives (e.g., 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one) exhibit enhanced binding affinity in receptor-targeted drug design due to additional nitrogen atoms .

Fluorinated Derivatives

Fluorination is a critical strategy for modulating physicochemical properties. Notable fluorinated spirocycles include:

Compound Name CAS Number Molecular Formula Substituents Hazards (GHS)
6,6-Difluoro-1-azaspiro[3.3]heptan-2-one 2173991-59-6 C₆H₇F₂NO 6,6-difluoro; ketone H302, H315, H319, H335
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol HCl 2250242-34-1 C₇H₁₂ClF₂NO Difluoromethyl; hydroxyl H302, H315, H319, H335
2-Azaspiro[3.3]heptan-6-one trifluoroacetate 1818847-38-9 C₆H₈F₃NO₃ Trifluoroacetate ester N/A

Key Findings :

  • The 6,6-difluoro substitution reduces ring flexibility and increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
  • Trifluoroacetate derivatives (e.g., 2-Azaspiro[3.3]heptan-6-one trifluoroacetate) are often used as synthetic intermediates due to their reactivity in acyl transfer reactions .

Bicyclic Analogues: Camphor Derivatives

Bicyclo[2.2.1]heptan-2-one (camphor) and related structures share a fused ring system but lack the spiro junction:

Compound Name CAS Number Molecular Formula Key Features Applications References
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one 76-22-2 C₁₀H₁₆O Camphor; natural product Fragrances, therapeutics
3-Benzylidenecamphor N/A C₁₇H₂₀O Conjugated benzylidene group UV absorbers

Key Findings :

  • Camphor derivatives exhibit broader industrial applications (e.g., cosmetics) but lack the synthetic versatility of spirocycles for targeted drug design .
  • The spiro[3.3]heptane core offers superior conformational control compared to fused bicyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.